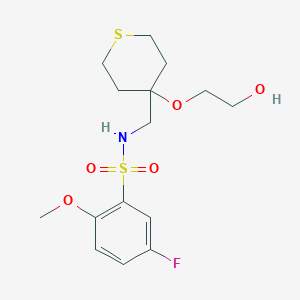

2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

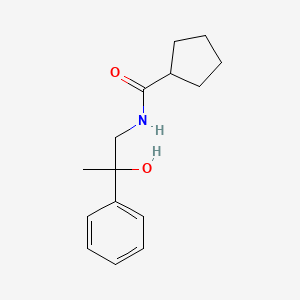

2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TFB or TFB-MPA and is used as a reagent in organic synthesis reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

MTFSA has attracted attention in medicinal chemistry due to its structural features. Researchers have explored its potential as a scaffold for designing novel drugs. Some notable applications include:

- Antibacterial Agents : MTFSA derivatives have shown promising antibacterial activity . Scientists are investigating their efficacy against drug-resistant bacteria.

- Antifungal Agents : MTFSA-based compounds exhibit antifungal properties, making them candidates for combating fungal infections .

Agrochemicals and Crop Protection

MTFSA derivatives play a role in agrochemical research:

- Herbicides : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (a precursor to MTFSA) is crucial for producing herbicides like fluazifop . These herbicides help control unwanted plant growth.

Bioactive Molecules

MTFSA-containing compounds have been explored for their bioactivity:

- Antileishmanial Activity : Some hydrazine-coupled pyrazoles, derived from MTFSA, exhibit potent antileishmanial effects . Researchers are investigating their use against leishmaniasis.

Anion Binding

MTFSA derivatives serve as anion binders:

- Monomeric Anion Binders : These compounds can selectively bind to anions, which has implications in analytical chemistry and molecular recognition .

Catalysis and Synthetic Methods

MTFSA contributes to synthetic methodologies:

- Copper-Catalyzed Reactions : The three-component synthesis of 4-sulfonyl-1,2,3-triazoles, involving MTFSA, demonstrates efficient copper-catalyzed oxidative sulfonylation and azide–enolate cycloaddition .

Structural Studies

Researchers investigate MTFSA derivatives to understand their crystal structures and electronic properties. These studies aid in designing functional materials.

Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. DOI: 10.3390/molecules26030581 Ferring Pharmaceuticals. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase Inhibitors: Identification of 4-[5-(4-Methylphenylsulfonyl)-3-trifluoromethylpyridyl]-2-methylthio-3-butyn-2-ol (SC-57666, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. DOI: 10.1021/jm960803q Al-Majid, A. M., Al-Omar, M. A., Al-Said, M. S., & Amr, A. E. (2023). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazoles. BMC Chemistry, 17(1), 1–12. DOI: 10.1186/s13065-023-01111-0

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-9-2-5-11(6-3-9)21(19,20)13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJQCVLINMOJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)